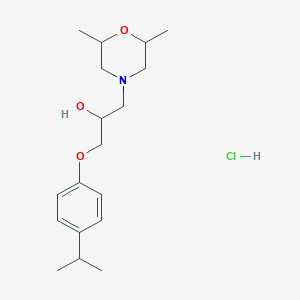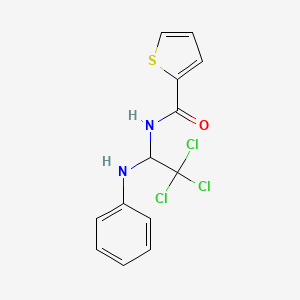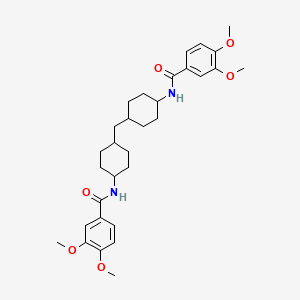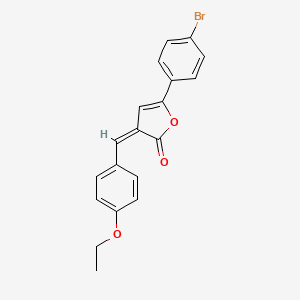![molecular formula C17H18N2O3 B5112931 N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. APB is a member of the benzamide family of compounds and is classified as an anilide derivative. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
作用机制
APB acts as a competitive antagonist of the D1 dopamine receptor. It binds to the receptor site and prevents dopamine from binding, thereby blocking the downstream signaling pathways. The D1 dopamine receptor is involved in the regulation of motor function, cognition, and reward processing. By blocking this receptor, APB can alter these processes and provide insight into the role of dopamine in behavior.
Biochemical and Physiological Effects:
APB has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the striatum, decrease the activity of dopaminergic neurons in the substantia nigra, and alter dopamine-dependent behaviors such as locomotion and reward-seeking. APB has also been shown to affect other neurotransmitter systems such as glutamate and GABA.
实验室实验的优点和局限性
One of the advantages of using APB in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to investigate the specific effects of dopamine on behavior without interference from other neurotransmitters. However, one limitation of using APB is that it is not a reversible antagonist, meaning that its effects are long-lasting and cannot be easily reversed. Additionally, APB has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research involving APB. One area of interest is the role of dopamine in addiction and substance abuse. APB has been shown to reduce drug-seeking behavior in animal models, suggesting that dopamine may play a key role in addiction. Another area of interest is the potential therapeutic applications of APB. As a selective D1 dopamine receptor antagonist, APB may have potential as a treatment for disorders such as schizophrenia and Parkinson's disease, which are associated with dysregulation of the dopaminergic system.
In conclusion, APB is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. Its selectivity for the D1 dopamine receptor has made it a valuable tool for investigating the role of dopamine in behavior and cognition. While there are limitations to its use, APB has the potential to provide valuable insights into the mechanisms underlying neurological disorders and addiction.
合成方法
The synthesis of APB involves the reaction between 2-propoxybenzoic acid and 3-amino-N-phenylbenzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and is carried out under inert atmosphere to prevent any moisture from reacting with the reactants.
科学研究应用
APB has been extensively used in scientific research as a tool to investigate the role of the dopaminergic system in the brain. It is a selective D1 dopamine receptor antagonist that blocks the binding of dopamine to its receptor. APB has been used to study the effects of dopamine on neuronal activity, synaptic plasticity, and behavior in animal models.
属性
IUPAC Name |
N-(3-carbamoylphenyl)-2-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-10-22-15-9-4-3-8-14(15)17(21)19-13-7-5-6-12(11-13)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXVUAJZCCQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-2-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)


![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)